molecular formula C23H30N2O4S B11599143 N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11599143
M. Wt: 430.6 g/mol
InChI Key: BFUZQRGFNYDNQW-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The process may involve:

    Formation of the Benzyl Intermediate: This step involves the reaction of 4-(dimethylamino)benzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Coupling with Phenoxy Compound: The benzyl intermediate is then reacted with 2,3-dimethylphenol in the presence of a base to form the phenoxy derivative.

    Formation of the Acetamide: The final step involves the reaction of the phenoxy derivative with an acetamide derivative, such as N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized at the benzylic position or the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes involving aromatic and heterocyclic compounds.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound with significant biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies based on diverse research findings.

  • Molecular Formula : C23H30N2O4S
  • Molecular Weight : 430.6 g/mol
  • IUPAC Name : N-{[4-(dimethylamino)phenyl]methyl}-2-(2,3-dimethylphenoxy)-N-(1,1-dioxotetrahydrothiophen-3-yl)acetamide
  • InChI Key : DGTJOMYUOOLRIE-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The binding occurs through various interactions:

  • Hydrogen Bonding : Facilitates the interaction with target proteins.
  • Hydrophobic Interactions : Enhances binding affinity to lipid membranes or hydrophobic pockets in proteins.
  • π-π Stacking : Involves interactions between aromatic rings, contributing to the stability of the complex formed with the target.

These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological responses.

Biological Effects

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Similar compounds have shown effectiveness against HIV-1 by inhibiting reverse transcriptase. Although specific data on this compound's antiviral efficacy is limited, structural analogs have demonstrated potent activity against various strains of HIV .
  • Antitumor Potential : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis or cell cycle arrest in tumor cells.
  • Neuroprotective Effects : Some derivatives have been studied for their potential in protecting neuronal cells from oxidative stress and excitotoxicity, which could be relevant in neurodegenerative diseases.

Study 1: Antiviral Efficacy

A study focusing on structurally related compounds demonstrated that certain analogs exhibited nanomolar range activity against HIV-1. The modifications in the chemical structure were crucial for enhancing antiviral potency .

Study 2: Antitumor Activity

Research on a series of dimethylaminobenzyl compounds revealed that they could inhibit the growth of various cancer cell lines. The study highlighted the importance of the dimethylamino group in enhancing cytotoxicity .

Study 3: Neuroprotective Mechanisms

A comparative study on neuroprotective agents indicated that compounds with similar functional groups could significantly reduce neuronal apoptosis in models of oxidative stress. This suggests potential therapeutic applications for neurodegenerative conditions .

Data Tables

PropertyValue
Molecular FormulaC23H30N2O4S
Molecular Weight430.6 g/mol
IUPAC NameN-{[4-(dimethylamino)phenyl]methyl}-2-(2,3-dimethylphenoxy)-N-(1,1-dioxotetrahydrothiophen-3-yl)acetamide
Antiviral ActivityPotent against HIV (analogs)
Antitumor ActivityInhibits cancer cell lines (similar compounds)
Neuroprotective EffectsReduces oxidative stress-induced apoptosis

Properties

Molecular Formula

C23H30N2O4S

Molecular Weight

430.6 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-2-(2,3-dimethylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C23H30N2O4S/c1-17-6-5-7-22(18(17)2)29-15-23(26)25(21-12-13-30(27,28)16-21)14-19-8-10-20(11-9-19)24(3)4/h5-11,21H,12-16H2,1-4H3

InChI Key

BFUZQRGFNYDNQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)N(CC2=CC=C(C=C2)N(C)C)C3CCS(=O)(=O)C3)C

Origin of Product

United States

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